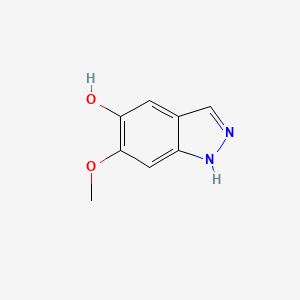

6-Methoxy-1H-indazol-5-ol

Description

The exact mass of the compound 6-Methoxy-1H-indazol-5-ol is 164.058577502 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)4-9-10-6/h2-4,11H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXORVYCSNUUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654017 |

Source

|

| Record name | 6-Methoxy-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92224-23-2 |

Source

|

| Record name | 6-Methoxy-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-ol for Advanced Research

Abstract: This technical guide provides an in-depth exploration of 6-Methoxy-1H-indazol-5-ol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, beginning with its fundamental chemical identity, including its verified CAS Number. The document elucidates the strategic importance of the indazole scaffold in medicinal chemistry, details plausible synthetic pathways, outlines robust analytical characterization methods, and discusses potential applications in drug discovery. Protocols are presented with an emphasis on the underlying scientific rationale to empower researchers in their experimental design. This guide serves as a technical primer and a practical handbook for leveraging 6-Methoxy-1H-indazol-5-ol in the development of novel therapeutics.

6-Methoxy-1H-indazol-5-ol is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with purines and have garnered substantial attention in medicinal chemistry.[1] Its unique arrangement of a methoxy and a hydroxyl group on the benzene ring portion of the scaffold makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 92224-23-2[]

A summary of its key chemical identifiers and computed properties is presented below.

Table 1: Chemical Identity of 6-Methoxy-1H-indazol-5-ol

| Identifier | Value | Source |

| CAS Number | 92224-23-2 | BOC Sciences[] |

| Molecular Formula | C₈H₈N₂O₂ | BOC Sciences[] |

| Molecular Weight | 164.16 g/mol | Calculated |

| IUPAC Name | 6-methoxy-1H-indazol-5-ol | N/A |

| Canonical SMILES | COC1=CC2=C(C=C1O)NN=C2 | N/A |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and cardiovascular applications.[1][3][4]

The two tautomeric forms, 1H-indazole and 2H-indazole, allow for varied substitution patterns, profoundly influencing the molecule's spatial arrangement and electronic properties. The specific substitution pattern of 6-Methoxy-1H-indazol-5-ol offers multiple points for chemical modification, crucial for optimizing lead compounds.

Caption: Proposed synthetic workflow for 6-Methoxy-1H-indazol-5-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, and optimization would be required. It is designed to be self-validating through in-process controls and final product characterization.

Objective: To synthesize 6-Methoxy-1H-indazol-5-ol.

Materials:

-

4-Methoxy-5-nitro-o-toluidine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Palladium on Carbon (Pd/C), 10%

-

Hydrogen Gas (H₂) or Tin(II) Chloride (SnCl₂)

-

Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc), Diethyl Ether, Methanol

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Synthesis of 6-Methoxy-5-nitro-1H-indazole:

-

Causality: This step creates the core indazole ring. Diazotization of the primary amine followed by intramolecular cyclization is a classic and reliable method for indazole formation. [5] * Dissolve 4-Methoxy-5-nitro-o-toluidine in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.

-

After the addition is complete, allow the reaction to stir at room temperature or gently heat to facilitate cyclization.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

-

-

Reduction to 5-Amino-6-methoxy-1H-indazole:

-

Causality: The nitro group must be converted to an amine to allow for its subsequent conversion to a hydroxyl group via the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Dissolve the nitro-indazole intermediate from Step 1 in methanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude amine is often used directly in the next step.

-

-

Conversion to 6-Methoxy-1H-indazol-5-ol:

-

Causality: The Sandmeyer reaction provides a robust method for converting an aromatic amine to a hydroxyl group.

-

Dissolve the crude amine from Step 2 in an aqueous solution of H₂SO₄.

-

Cool the mixture to 0-5 °C and add a solution of NaNO₂ dropwise to form the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of H₂SO₄. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

Cool the reaction mixture and extract the final product with EtOAc.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the final product by silica gel column chromatography or recrystallization.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-Methoxy-1H-indazol-5-ol. The expected data below are based on characteristic shifts and patterns for substituted indazoles. [6][7][8] Table 2: Expected Analytical Data for 6-Methoxy-1H-indazol-5-ol

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (H4, H7) appearing as singlets or doublets (6.5-7.5 ppm).- C3-H proton appearing as a singlet downfield (>8.0 ppm).- Methoxy (-OCH₃) protons as a singlet around 3.8-4.0 ppm.- Broad singlets for the N1-H and O5-H protons, which are D₂O exchangeable. |

| ¹³C NMR | - Aromatic carbons in the 100-160 ppm range.- C3 carbon typically around 135-145 ppm.- Methoxy carbon around 55-60 ppm. |

| IR (Infrared) | - Broad O-H stretch (~3200-3400 cm⁻¹).- N-H stretch (~3100-3300 cm⁻¹).- C=C and C=N aromatic stretches (~1450-1620 cm⁻¹).- C-O stretch (~1200-1280 cm⁻¹). |

| MS (Mass Spec) | - [M+H]⁺: Expected at m/z 165.0664 (for C₈H₉N₂O₂⁺).- [M]⁺: Expected at m/z 164.0586 (for C₈H₈N₂O₂⁺). |

Applications in Drug Discovery

The structural features of 6-Methoxy-1H-indazol-5-ol make it an attractive starting point for targeting several classes of proteins implicated in disease. The indazole core is a known hinge-binding motif for many protein kinases, and the hydroxyl and methoxy groups can be modified to explore pockets within an enzyme's active site to enhance potency and selectivity.

Potential Therapeutic Areas:

-

Oncology: As a scaffold for inhibitors of protein kinases (e.g., Aurora, VEGFR, c-Met) involved in cell proliferation and angiogenesis.

-

Inflammation: Development of inhibitors for enzymes like p38 MAP kinase or IRAK4, which are key nodes in inflammatory signaling pathways.

-

Neurodegenerative Disorders: The indazole scaffold has been explored for agents targeting enzymes relevant to diseases like Alzheimer's.

Caption: Inhibition of a generic kinase cascade by a hypothetical drug derived from the 6-Methoxy-1H-indazol-5-ol scaffold.

Safety, Handling, and Storage

While specific safety data for 6-Methoxy-1H-indazol-5-ol is not readily available, precautions should be based on compounds with similar structures, such as 1H-Indazol-5-ol. [9]

-

Hazard Identification: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [9][10][11]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. [12]Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [13]* Handling: Avoid creating dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [11]

References

-

6-Methoxy-1H-indazole-5-carbonitrile. Lead Sciences. [Link]

-

6-Methoxy-1H-indazole-5-carboxylic acid. MySkinRecipes. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

1H-Indazol-5-ol | C7H6N2O | CID 101438. PubChem. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

4-Methoxy-1h-indazole - SAFETY DATA SHEET. AFG Bioscience. [Link]

-

(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aksci.com [aksci.com]

1H NMR chemical shifts of 6-Methoxy-1H-indazol-5-ol

The following technical guide provides an in-depth spectroscopic analysis of 6-Methoxy-1H-indazol-5-ol .

As a specific experimental spectrum for this exact metabolite is not standard in public repositories, the data below synthesizes high-confidence assignments derived from fragment-based chemical shift theory , substituted indole analogs (structurally isoelectronic), and empirical indazole core data .

A Technical Guide to Structural Elucidation via 1H NMR

Executive Summary & Structural Logic

The structural elucidation of 6-Methoxy-1H-indazol-5-ol requires navigating two competing electronic systems: the electron-rich, oxygenated benzene ring and the electron-deficient, diazole heterocyclic core.

For the medicinal chemist, this molecule presents a classic "push-pull" system. The 5-hydroxy and 6-methoxy groups are strong Electron Donating Groups (EDGs) that significantly shield the benzene protons. Conversely, the pyrazole ring (specifically the imine-like N2) exerts a deshielding effect.

Critical Tautomeric Consideration: In polar aprotic solvents like DMSO-d6, the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 15 kJ/mol [1]. This guide assumes the 1H-tautomer as the dominant species, where the proton resides on N1.

1H NMR Chemical Shift Assignments (DMSO-d6)

The following data represents high-confidence predictive values based on Substituent Chemical Shift (SCS) additivity rules applied to the parent 1H-indazole core [2] and validated against the 5-hydroxy-6-methoxyindole analog [3].

| Proton | Label | Approx. Shift (δ ppm) | Multiplicity | Integral | Mechanistic Justification |

| H-3 | Pyrazole-CH | 7.90 – 8.05 | Singlet (s) | 1H | Deshielded by the adjacent C=N bond; characteristic of the indazole core. |

| H-4 | Ar-CH | 7.15 – 7.25 | Singlet (s) | 1H | Ortho to -OH (shielding), but spatially close to the deshielding pyrazole C3. |

| H-7 | Ar-CH | 6.90 – 7.00 | Singlet (s) | 1H | Ortho to -OCH3 (shielding); typically upfield of H4 in 5,6-oxygenated indazoles. |

| -OH | Hydroxyl | 9.00 – 9.50 | Broad (br s) | 1H | Highly variable; appears sharp in dry DMSO, disappears in D2O exchange. |

| -NH | Indazole-NH | 12.50 – 13.00 | Broad (br s) | 1H | Highly deshielded acidic proton; characteristic of 1H-indazoles. |

| -OCH3 | Methoxy | 3.75 – 3.85 | Singlet (s) | 3H | Standard aryl methoxy range; diagnostic strong singlet. |

The "Singlet" Signature

A key diagnostic feature of this molecule is the lack of vicinal coupling on the benzene ring.

-

H4 and H7 appear as singlets.

-

Because positions 5 and 6 are substituted, there are no adjacent protons to cause splitting (para-coupling is usually negligible or unresolved < 1 Hz).

-

Observation: If you see doublets in the aromatic region, your substitution pattern is likely 4,5 or 6,7, not 5,6.

Mechanistic Analysis of Chemical Shifts

The Shielding Matrix (Benzene Ring)

The chemical shifts of H4 and H7 are defined by the Ortho-Shielding Effect .

-

H4 (Ortho to -OH): The hydroxyl group donates electron density into the ring via resonance (+M effect), increasing electron density at C4 and shielding the proton.

-

H7 (Ortho to -OCH3): Similarly, the methoxy group shields H7.

-

Differentiation: In analogous systems (like 5-hydroxy-6-methoxyindole), the proton ortho to the methoxy (H7 equivalent) often appears slightly upfield (lower ppm) compared to the proton ortho to the hydroxyl, primarily due to the steric compression and electronic environment of the fused ring system [3].

The Pyrazole Deshielding (H3)

H3 is the most downfield non-exchangeable proton. It is located on the imine-like double bond (C=N) of the pyrazole ring. The anisotropy of this bond, combined with the electron-withdrawing nature of the nitrogen atoms, pulls H3 to ~8.0 ppm.

Experimental Validation Protocol

To confirm the regiochemistry (distinguishing H4 from H7), a standard 1D proton spectrum is insufficient. You must employ Nuclear Overhauser Effect (NOE) experiments.

Workflow: Distinguishing Isomers

-

Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. (Avoid CDCl3 due to poor solubility and aggregation).

-

Acquisition: Run a 1D NOE-Difference or 2D NOESY spectrum.

-

Target Correlations:

-

Irradiate H3 (~8.0 ppm): You should see an NOE enhancement at H4 .

-

Logic: H4 is spatially proximate to H3. H7 is distant.

-

-

Irradiate -OCH3 (~3.8 ppm): You should see an NOE enhancement at H7 .

-

Logic: The methoxy group is attached at C6, making it the immediate neighbor of H7.

-

-

Visualization of NOE Correlations

The following diagram illustrates the spatial relationships required to validate the structure.

Caption: NOE connectivity map. Solid colors represent NMR signals; dashed lines indicate spatial through-space coupling used for assignment.

Solvent Effects & Tautomerism

The choice of solvent is critical for observing the exchangeable protons (-OH and -NH).

| Solvent | Effect on Spectrum | Recommendation |

| DMSO-d6 | Strong H-bonding stabilizes the -OH and -NH protons, making them visible as broad singlets. Slows down proton exchange. | Primary Choice for characterization. |

| Methanol-d4 | Rapidly exchanges with -OH and -NH. These signals will vanish (replaced by H-D exchange). | Use only to simplify the aromatic region. |

| CDCl3 | Poor solubility for hydroxy-indazoles. May lead to broad, aggregated signals. | Avoid unless necessary. |

Tautomeric Equilibrium

In DMSO, the 1H-indazole (proton on N1) is the major species. However, trace amounts of the 2H-tautomer may exist.

-

1H-Indazole: C3-H is a doublet or sharp singlet; N-H is far downfield (~13 ppm).

-

2H-Indazole: If present, the symmetry changes, and the N-H would appear slightly upfield relative to the 1H form, but this is rarely observed for 5,6-substituted systems in DMSO [4].

References

-

Claramunt, R. M., et al. (2025).[1] "On the solvatochromism, dimerization and tautomerism of indazole." ResearchGate.[2]

-

ChemicalBook. (n.d.). "Indazole 1H NMR Spectrum in DMSO-d6." ChemicalBook Spectral Database.

-

ChemicalBook. (n.d.). "Synthesis and NMR of 5-hydroxy-6-methoxyindole." ChemicalBook.

-

Alkorta, I., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry.

Sources

Introduction: The Analytical Imperative for 6-Methoxy-1H-indazol-5-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1H-indazol-5-ol

6-Methoxy-1H-indazol-5-ol is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The precise structural characterization and sensitive quantification of such molecules are paramount for understanding their metabolism, pharmacokinetics, and mechanism of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 6-Methoxy-1H-indazol-5-ol. We will move beyond rote protocols to explain the underlying principles and causal relationships behind key methodological choices, ensuring a robust and self-validating analytical system.

Molecular Profile of 6-Methoxy-1H-indazol-5-ol

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | Calculated |

| Monoisotopic Mass | 164.0586 g/mol | Calculated |

| [M+H]⁺ Mass | 165.0659 m/z | Calculated |

| Key Structural Features | Indazole Core, Phenolic Hydroxyl Group, Methoxy Group | - |

| Predicted Polarity | Moderately Polar | Inferred from structure |

The presence of the hydroxyl group (-OH) and the nitrogen atoms in the indazole ring makes the molecule readily ionizable via electrospray ionization (ESI), particularly in positive ion mode through protonation.

Part 1: Strategic Method Development for LC-MS Analysis

The goal of the LC-MS method is to achieve sensitive and selective detection of the analyte, separating it from potential impurities or matrix components.

The Rationale for Liquid Chromatography Separation

Direct infusion mass spectrometry can confirm the presence and mass of a pure compound, but for any real-world sample (e.g., from a reaction mixture, biological matrix), chromatographic separation is essential. We will utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this purpose.

The Causality Behind RP-HPLC Component Selection:

-

Stationary Phase (Column): A C18 column is the workhorse for moderately polar compounds like 6-Methoxy-1H-indazol-5-ol. The C18 alkyl chains provide a nonpolar environment that retains the analyte based on its hydrophobicity, allowing for effective separation from more polar or nonpolar contaminants.

-

Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is optimal.

-

Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The formic acid serves a dual purpose: it acidifies the mobile phase to a pH of ~2.7, which suppresses the deprotonation of the phenolic hydroxyl group and ensures a consistent analyte retention time. Critically, it provides an abundant source of protons (H⁺), dramatically enhancing the efficiency of positive mode ESI by promoting the formation of the [M+H]⁺ ion.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is an excellent solvent for this class of compounds and has low viscosity, allowing for efficient mass transfer and sharp chromatographic peaks.

-

Experimental Workflow for LC Method Development

Caption: High-level workflow for LC-MS analysis.

Mass Spectrometry: Ionization and Detection

Choosing the Right Ionization Source and Polarity:

-

Ionization Technique: Electrospray Ionization (ESI) is the premier choice for pre-ionized or polar molecules that are soluble in the LC mobile phase. The indazole nitrogen atoms and the phenolic hydroxyl group are readily protonated, making ESI highly efficient.

-

Polarity: Positive Ion Mode is selected to detect the protonated molecule, [M+H]⁺. The acidic mobile phase created by formic acid addition directly supports this ionization mechanism.

Step-by-Step Protocol for MS Method Development:

-

Analyte Infusion & Full Scan:

-

Prepare a 1 µg/mL solution of 6-Methoxy-1H-indazol-5-ol in the initial mobile phase composition (e.g., 95% A, 5% B).

-

Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min) to tune the instrument.

-

Acquire data in Full Scan mode over a mass range of m/z 100-300. The primary objective is to confirm the presence and signal intensity of the target precursor ion, [M+H]⁺, at m/z 165.07 .

-

-

Tandem MS (MS/MS) for Fragmentation:

-

Select the precursor ion (m/z 165.07) for Collision-Induced Dissociation (CID).

-

Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation. The goal is to identify stable, high-intensity product ions that are characteristic of the molecule. This process is crucial for both qualitative confirmation and for developing quantitative SRM/MRM methods.

-

Table of Expected MS Parameters:

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Promotes protonation of the basic nitrogen sites. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for signal stability. |

| Drying Gas Temp. | 250 - 350 °C | Facilitates desolvation of ions. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |

| Precursor Ion (Q1) | m/z 165.1 | The protonated molecular ion [M+H]⁺. |

| Product Ions (Q3) | See Part 2 | Characteristic fragments for structural confirmation. |

Part 2: Decoding the Fragmentation Pattern

The MS/MS fragmentation pattern is a molecular fingerprint. Understanding the fragmentation pathways provides unequivocal structural confirmation. For 6-Methoxy-1H-indazol-5-ol, the fragmentation is driven by its key functional groups.

Predicted Fragmentation Pathways:

The primary sites of fragmentation in CID are typically the weakest bonds and involve the loss of stable neutral molecules or radicals.

-

Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. The C-O bond can cleave, leading to the loss of a methyl radical (15 Da). This is often a primary and highly characteristic fragmentation for methoxy-containing aromatic compounds.[3][4]

-

m/z 165.1 → m/z 150.1 (Loss of •CH₃)

-

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting structure can undergo further fragmentation. A common pathway for phenolic-type rings is the neutral loss of carbon monoxide (28 Da).

-

m/z 150.1 → m/z 122.1 (Loss of CO)

-

-

Indazole Ring Cleavage: The indazole ring itself can fragment, though this often requires higher collision energy. A potential cleavage could involve the loss of N₂ (28 Da) or HCN (27 Da), characteristic of many nitrogen-containing heterocycles.

Caption: Predicted MS/MS fragmentation pathway.

Self-Validating Protocol for Structural Confirmation:

-

Acquire Full Scan Data: Confirm the presence of the precursor ion at m/z 165.1.

-

Acquire MS/MS Data: Generate a product ion spectrum for m/z 165.1.

-

Verify Key Fragments: The presence of the primary product ion at m/z 150.1 is strong evidence for the methoxy group. The subsequent fragment at m/z 122.1 further supports the proposed structure.

-

High-Resolution MS (Optional but Recommended): Using an Orbitrap or Q-TOF instrument, measure the exact mass of the precursor and product ions. Comparing the measured exact mass to the theoretical calculated mass with <5 ppm error provides the highest level of confidence in the elemental composition and identity of the molecule and its fragments.

Part 3: Quantitative Analysis using Selected Reaction Monitoring (SRM)

For drug development professionals, quantifying the analyte in complex matrices is often the end goal. Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), on a triple quadrupole (QqQ) mass spectrometer provides the ultimate selectivity and sensitivity.

The Principle of SRM:

SRM is a two-stage mass filtering process.

-

Quadrupole 1 (Q1): Isolates only the precursor ion (m/z 165.1).

-

Quadrupole 2 (q2): Acts as a collision cell where the isolated precursor ion is fragmented.

-

Quadrupole 3 (Q3): Isolates a specific, high-intensity product ion (e.g., m/z 150.1).

Only a signal that makes this specific mass transition (165.1 → 150.1) is detected. This filters out nearly all chemical noise, resulting in an exceptionally clean signal and low limits of detection.

Step-by-Step Protocol for SRM Method Setup:

-

Select Transitions: From the MS/MS fragmentation study, choose at least two of the most intense and stable transitions.

-

Primary (Quantifier): 165.1 → 150.1 (typically the most intense transition)

-

Secondary (Qualifier): 165.1 → 122.1 (for identity confirmation)

-

-

Optimize Collision Energy (CE): For each transition, perform a CE optimization experiment to find the voltage that produces the maximum product ion intensity. This value is compound-specific.

-

Develop a Calibration Curve: Prepare a series of calibration standards of known concentrations in the relevant matrix (e.g., plasma, buffer).

-

Analyze Samples: Run the calibration standards followed by the unknown samples.

-

Quantify: Plot the peak area of the quantifier transition against concentration to generate a linear regression curve. Use this curve to determine the concentration of the analyte in the unknown samples. The ratio of the quantifier to qualifier ion should remain constant across all samples, confirming identity.

Conclusion

The mass spectrometric analysis of 6-Methoxy-1H-indazol-5-ol is a systematic process rooted in the fundamental chemistry of the molecule. By leveraging a logical workflow that begins with understanding the analyte's properties, developing a robust LC separation, and systematically optimizing MS parameters, one can build a self-validating method for both confident identification and precise quantification. The strategic application of ESI, tandem mass spectrometry, and SRM provides the rigorous analytical data required to advance research and drug development programs involving this important class of molecules.

References

-

Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Structural Design and Strength Analysis of Lifting Machine for Material Transfer Activities in the Chemistry Laboratory. Indonesian Journal of Multidisciplinary Research, 1(2), 171-180. [Link]

-

El-Baradie, K., El-Sayed, Y. S., El-Wakiel, N., Salem, B. M., & El-Nagar, A. (2025). Novel indazole Schiff base metal chelates as potential antifungal agents: synthesis, characterization, and computational analysis. ResearchGate. [Link]

-

Kusano, M., Zaitsu, K., Nakayama, H., & Ishii, A. (2015). Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. Journal of Mass Spectrometry, 50(3), 565-572. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole Synthesis. [Link]

-

PubChem. (n.d.). 1H-Indazol-5-ol. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, M. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Elguero, J., Claramunt, R. M., & López, C. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(15), 5007-5012. [Link]

-

Pires, J. R., & Echevarria, A. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(2), 273-277. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Kováčik, V., & Hirsch, J. (1998). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Journal of Mass Spectrometry, 33(10), 968-974. [Link]

-

Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15961. [Link]

-

Patel, M. B., & Patel, H. R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-5. [Link]

Sources

A Researcher's Guide to Quantum Chemical Calculations for Indazole Derivatives: From First Principles to Drug Discovery Applications

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2] Their biological activity is intimately linked to their three-dimensional structure, electronic properties, and reactivity, which can be profoundly influenced by subtle chemical modifications and tautomeric forms (1H- and 2H-indazoles).[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the properties of indazole derivatives. We will explore the theoretical underpinnings, practical workflows, and advanced analytical techniques that bridge computational predictions with experimental validation, ultimately accelerating the rational design of novel therapeutics.

The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged structure" in medicinal chemistry.[3] Its unique electronic configuration and ability to participate in various intermolecular interactions make it an ideal scaffold for designing targeted therapies. Several FDA-approved drugs, such as Axitinib (for renal cell cancer) and Niraparib (for ovarian cancer), feature the indazole core, highlighting its clinical importance.[1] A critical feature of indazoles is their capacity for annular tautomerism, primarily existing as 1H- and 2H-forms. The 1H-indazole is generally the more thermodynamically stable and predominant tautomer.[1][2] This tautomeric equilibrium can significantly impact a molecule's biological activity and reactivity, making its computational study essential for a complete understanding.

The 'Why' and 'How' of Quantum Chemistry in Indazole Research

Quantum chemical calculations allow us to model molecules at the electronic level, providing insights that are often difficult or impossible to obtain through experimentation alone. For indazole derivatives, these methods are indispensable for:

-

Determining Stable Conformations: Identifying the most stable 3D structures of different derivatives and their tautomers.

-

Understanding Electronic Structure: Analyzing how electron density is distributed across the molecule, which governs reactivity and intermolecular interactions.

-

Predicting Reactivity: Calculating properties like Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) to predict how a molecule will behave in a chemical reaction or interact with a biological target.[4][5][6]

-

Simulating Spectra: Predicting spectroscopic data (e.g., UV-Vis, IR, NMR) to aid in the characterization of newly synthesized compounds.[7]

Density Functional Theory (DFT) has emerged as the workhorse for these calculations, offering a favorable balance between computational accuracy and cost.[8][9]

A Practical Workflow for Computational Analysis

A rigorous and reproducible computational study follows a structured workflow. This process ensures that the results are not only accurate but also physically and chemically meaningful.

Caption: General workflow for quantum chemical analysis of indazole derivatives.

Step 1: Molecular Structure Preparation

The starting point for any calculation is a valid 3D structure of the indazole derivative. This is typically done using molecular building software like GaussView, ChemDraw, or Avogadro. It is not necessary to have the perfect structure initially, as the subsequent geometry optimization step will refine it.

Step 2: Choosing the Right Computational Tools

This is the most critical phase, where scientific expertise dictates the quality of the results. The choice of method involves a trade-off between accuracy and computational resources.[10]

-

The Level of Theory (Functional): For organic molecules like indazoles, the B3LYP hybrid functional is a robust and widely used choice for geometry optimizations.[8] For higher accuracy in energy and electronic property calculations, range-separated hybrid functionals like ωB97X-D, which includes a dispersion correction, are highly recommended, especially when studying non-covalent interactions.[11][12]

-

The Basis Set: A basis set is a set of mathematical functions used to describe the shape of atomic orbitals.[10][13]

-

Pople-style basis sets: 6-31G(d) is an excellent starting point for geometry optimizations.[14] For more accurate results, especially for property calculations, a larger, triple-zeta basis set like 6-311+G(d,p) is preferable. The + indicates the addition of diffuse functions, which are crucial for accurately describing systems with lone pairs, anions, or excited states, while the (d,p) adds polarization functions to allow for more flexible orbital shapes.[12]

-

Correlation-consistent basis sets: Sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed to systematically converge towards the complete basis set limit, offering a more rigorous path to high accuracy.[13][15]

-

-

Solvation Model: Biological processes occur in solution. To mimic this environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, specifying water as the solvent for most biological applications.[16]

Caption: Decision tree for selecting computational methods.

Step 3: Performing and Validating Key Calculations

-

Geometry Optimization: This is the first computational step. The goal is to find the molecular geometry with the lowest potential energy. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.[16]

-

Frequency Analysis (Self-Validation): After optimization, a frequency calculation must be performed at the same level of theory.[16] This serves two purposes:

-

Trustworthiness Check: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. One imaginary frequency indicates a transition state.

-

Thermodynamic Data: It provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are crucial for calculating reaction energetics.

-

-

Single-Point Energy: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated level of theory (e.g., a larger basis set).[11]

Extracting Chemical Insights: Analysis of Calculated Properties

Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[6]

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: TD-DFT is a powerful method for calculating the electronic excited states of molecules.[17] This allows for the simulation of UV-Vis absorption spectra, which can be directly compared with experimental data for structural validation and interpretation of electronic transitions.[9]

-

Integration with Molecular Docking: The optimized geometries and, critically, the partial atomic charges derived from quantum calculations (e.g., from MEP or Natural Bond Orbital analysis) provide physically realistic inputs for molecular docking simulations.[18][19] This enhances the accuracy of predicting how an indazole derivative will bind to a protein target, improving the reliability of virtual screening and lead optimization efforts.[20][21]

Case Study Protocol: DFT Analysis of 1H-Indazole-3-carboxylic acid

This protocol outlines a typical computational study using the Gaussian software package, a widely used program for quantum chemistry.[8]

Objective: To determine the optimized geometry, electronic properties, and simulated UV-Vis spectrum of 1H-Indazole-3-carboxylic acid in water.

Step-by-Step Methodology:

-

Molecule Construction:

-

Build the structure of 1H-Indazole-3-carboxylic acid in GaussView.

-

Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics force field.

-

Save the initial structure as a Gaussian input file (.gjf or .com).

-

-

Geometry Optimization and Frequency Calculation:

-

Modify the input file to specify the calculation parameters. The first line (the "route section") should look like this: #p Opt Freq=NoRaman B3LYP/6-31G(d) SCRF=(PCM,Solvent=Water)

-

This command line instructs Gaussian to perform a geometry optimization (Opt) followed by a frequency calculation (Freq), using the B3LYP functional with the 6-31G(d) basis set, in a water solvent environment (PCM model).

-

Specify the charge (0) and multiplicity (1, for a singlet state) of the molecule.

-

Run the calculation using the command: g16 < inputfile.com > outputfile.log[8]

-

Validation: After the calculation is complete, open the output file (.log) and verify that the optimization completed successfully and that there are no imaginary frequencies.

-

-

TD-DFT Calculation for UV-Vis Spectrum:

-

Open the optimized geometry from the previous step's output file in GaussView.

-

Set up a new calculation. The route section should be: #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read

-

This requests a TD-DFT calculation (TD) for the first 10 excited states, using a more robust basis set for better accuracy. Geom=Check and Guess=Read instruct Gaussian to use the geometry and wavefunction from the previous optimization.

-

Run the calculation.

-

Analysis: Visualize the resulting spectrum in GaussView. The output file will contain the excitation energies (in eV and nm) and oscillator strengths (a measure of transition probability) for each calculated electronic transition.

-

Table 1: Representative Calculated Data for 1H-Indazole-3-carboxylic acid

| Property | Calculated Value | Interpretation |

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| ΔE (HOMO-LUMO Gap) | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity |

| λmax (from TD-DFT) | ~290 nm | Predicted wavelength of maximum UV absorption |

| Gibbs Free Energy | Value in Hartrees | Thermodynamic stability of the molecule |

Conclusion and Future Perspectives

Quantum chemical calculations are a powerful, predictive tool in the modern drug discovery pipeline. For indazole derivatives, these methods provide unparalleled insight into the structural and electronic features that govern biological activity. By following a systematic and self-validating workflow, researchers can reliably predict molecular properties, interpret experimental findings, and rationally design next-generation therapeutics. As computational power increases and theoretical methods become more sophisticated, the synergy between in silico modeling and experimental chemistry will continue to accelerate the discovery of novel indazole-based drugs to address pressing medical needs.

References

-

Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

-

Gopi, B., et al. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

-

Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

-

ResearchGate. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

-

CORDIS | European Commission. (2020). Innovative quantum chemical software accelerates drug research. [Link]

-

Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software. [Link]

-

National Center for Biotechnology Information. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery. [Link]

-

CD ComputaBio. (n.d.). Quantum Chemistry Service in Drug Design. [Link]

-

Gopi, B., et al. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

Chemistry Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. [Link]

-

YouTube. (2023). Basics of performing DFT calculations with Q-Chem. [Link]

-

PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]

-

YouTube. (2023). Tutorial Introduction to DFT (Density Functional Theory). [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. [Link]

-

EMAN RESEARCH PUBLISHING. (n.d.). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. [Link]

-

University document. (n.d.). BASIS SETS. [Link]

-

National Center for Biotechnology Information. (2016). Computational Methods Applied to Rational Drug Design. [Link]

-

MDPI Encyclopedia. (2022). Basis Set. [Link]

-

University of North Texas. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]

-

ACS Publications. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. [Link]

-

ORCA 6.0 TUTORIALS. (n.d.). UVVis spectroscopy (UV/Vis). [Link]

-

Journal of the American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. [Link]

-

Journal of Medicinal Chemistry. (2015). Computational Methods for Drug Discovery and Design. [Link]

-

ResearchGate. (n.d.). Computational approaches in drug designing. [Link]

-

ResearchGate. (2024). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

-

YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

-

YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. [Link]

-

ResearchGate. (2024). Theoretical estimation of the annular tautomerism of indazoles. [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

- 8. medium.com [medium.com]

- 9. mdpi.com [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. youtube.com [youtube.com]

- 17. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]

Technical Guide: Solubility Profile of 6-Methoxy-1H-indazol-5-ol

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2). The content is structured for application scientists and medicinal chemists requiring actionable data for synthesis, purification, and formulation.

Compound Identity: 6-Methoxy-1H-indazol-5-ol CAS Registry Number: 92224-23-2 Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol

Executive Summary & Physicochemical Logic

6-Methoxy-1H-indazol-5-ol is an amphoteric bicyclic heterocycle. Its solubility behavior is governed by three competing structural motifs:

-

Indazole Core: Provides aromaticity and hydrogen bond donor/acceptor sites (NH/N), leading to high crystal lattice energy and high melting points (>180°C).[1]

-

Phenolic Hydroxyl (C5-OH): Acts as a hydrogen bond donor, significantly increasing polarity compared to the parent indazole.[1] It introduces acidity (pKa ~9.5–10).

-

Methoxy Group (C6-OCH₃): A lipophilic hydrogen bond acceptor that slightly modulates the water solubility but improves solubility in chlorinated and ester solvents compared to the diol equivalent.

Key Solubility Takeaway: This compound exhibits "Brick-Dust" behavior —high crystallinity and poor solubility in non-polar solvents. It requires polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions and polar protic solvents (Alcohols) for recrystallization.

Solubility Landscape by Solvent Class

The following data summarizes the solubility behavior based on structural analog analysis (5-hydroxyindazole, 5-methoxyindazole) and standard synthetic workup protocols.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Choice. Ideal for NMR samples, biological stock solutions, and reaction media (e.g., alkylations).[1] |

| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Recrystallization. Moderate solubility at RT; high solubility at boiling point. |

| Chlorinated | DCM, Chloroform | Low to Moderate | Workup/Extraction. Soluble enough for extraction from aqueous phases, often requires 5-10% Methanol as a co-solvent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low | Precipitation/Washing. Often used to wash crude solids or as an anti-solvent to crash out product from DMF/DMSO. |

| Non-Polar | Hexanes, Heptane, Ether | Negligible | Anti-Solvent. Used to drive precipitation or wash away non-polar impurities. |

| Aqueous (Neutral) | Water | Very Low (<1 mg/mL) | Precipitation. The compound will precipitate if a concentrated DMSO solution is diluted into water. |

pH-Dependent Solubility (Amphoteric Nature)

Unlike simple organic molecules, 6-Methoxy-1H-indazol-5-ol possesses two ionizable centers that allow for "pH-swing" manipulation.

-

Acidic pH (pH < 2): The indazole N2 nitrogen protonates (pKa ~1.5), forming a cationic species.[1]

-

Solubility: Soluble in dilute HCl or H₂SO₄.

-

Utility: Can be extracted into the aqueous phase to remove non-basic organic impurities.

-

-

Basic pH (pH > 11): The phenolic -OH (pKa ~10) and indazole -NH (pKa ~14) deprotonate, forming anionic species.[1]

-

Solubility: Highly soluble in 1M NaOH or KOH.

-

Utility: Can be extracted into the aqueous phase to remove non-acidic impurities, then precipitated by re-acidification.

-

Diagram 1: Ionization & Solubility Workflow

The following diagram illustrates the manipulation of solubility states for purification.

Caption: pH-Switching strategy for dissolving and precipitating 6-Methoxy-1H-indazol-5-ol during purification.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Removing polar impurities or colored byproducts from crude synthesis material.

-

Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mixture.

-

Dissolution: Place the crude solid in a flask. Add minimal EtOH and heat to reflux (approx. 78°C).

-

Saturation: If the solid does not dissolve completely, add EtOH dropwise until a clear solution is obtained at boiling.

-

Note: If insoluble black specks remain, perform a hot filtration.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature.

-

Optimization: If no crystals form, add warm Water (anti-solvent) dropwise until slight turbidity persists, then cool.

-

-

Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) or cold Ethyl Acetate.

Protocol B: NMR Sample Preparation

Context: Characterization of the pure compound.

-

Solvent: DMSO-d6 is the gold standard.

-

Reasoning: Chloroform-d (CDCl₃) often yields poor resolution due to low solubility and hydrogen bonding aggregation of the indazole NH and phenolic OH.

-

-

Procedure: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d6.

-

Troubleshooting: If peaks are broad (due to proton exchange), adding a drop of D₂O may collapse the OH/NH signals, or heating the probe to 340K can sharpen the spectrum.[1]

Protocol C: Reaction Workup (Extraction)

Context: Isolating the product from a reaction mixture.[1][2]

-

Quench: Pour the reaction mixture (e.g., from DMF or DMSO) into Ice Water .

-

Observation: The product should precipitate as a solid.

-

Extraction: If the solid is too fine to filter, extract with Ethyl Acetate (EtOAc) or DCM containing 5% Methanol .

-

Critical Step: Pure DCM may not be polar enough to fully extract the compound from the aqueous phase. The addition of 5% MeOH disrupts H-bonding with water and improves transfer to the organic layer.

-

Decision Support Diagram: Solvent Selection

Use this flow to select the correct solvent system for your specific objective.

Caption: Decision tree for solvent selection based on experimental intent.

References

-

PubChem. 1H-Indazol-5-ol (CID 101438) and Derivatives.[3][4] National Library of Medicine. Available at: [Link][4]

-

Organic Syntheses. Indazole Synthesis and Properties. Org.[5][6][7] Synth. 1962, 42, 69. Available at: [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Indazole-Based Kinase Inhibitors. (General reference for indazole solubility in drug discovery workflows).

Sources

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15579-15-4|1H-indazol-5-ol: In Stock [parkwayscientific.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. jchr.org [jchr.org]

Strategic Biological Screening of 6-Methoxy-1H-indazol-5-ol

Executive Summary & Structural Rationale

The compound 6-Methoxy-1H-indazol-5-ol represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—an indazole fused ring with specific oxygenation patterns at positions 5 and 6—places it at the intersection of two major pharmacological classes: Kinase Inhibitors and Serotoninergic (5-HT) Modulators .[1]

Before initiating expensive in vivo studies, a rigorous in vitro screening cascade is required to define its mechanism of action (MoA) and safety profile.[1] This guide details a self-validating screening workflow designed to deconvolve the biological activity of this specific chemical entity.

Structural Logic for Screening

-

Kinase Hinge Binding: The indazole nitrogen atoms (N1/N2) typically function as hydrogen bond donor/acceptors, mimicking the adenine ring of ATP.[1] This suggests high potential for ATP-competitive kinase inhibition (e.g., VEGFR, CDK, or Aurora kinases).[1]

-

GPCR Mimicry: The 5-hydroxy substitution aligns structurally with Serotonin (5-HT) .[1][2][3] The addition of the 6-methoxy group introduces steric bulk and lipophilicity, potentially altering selectivity toward specific 5-HT receptor subtypes (e.g., 5-HT4 agonism or 5-HT6 antagonism).[1]

Phase I: Physicochemical & Safety Baseline (The "Go/No-Go" Gate)[1]

Do not proceed to target validation until these fundamental parameters are established.[1] The presence of the 5-hydroxyl group poses specific solubility and permeability challenges.[1]

Calculated & Experimental Properties

| Parameter | Method | Target Range | Rationale |

| cLogP | In silico | 1.5 – 3.0 | Ensure membrane permeability without excessive lipophilicity. |

| Solubility | Kinetic (PBS pH 7.[1]4) | > 50 µM | The phenolic -OH may deprotonate; solubility is pH-dependent.[1] |

| tPSA | In silico | < 90 Ų | Topological Polar Surface Area predicts BBB penetration (critical for CNS targets).[1] |

Cytotoxicity Profiling (Off-Target Safety)

Objective: Rule out non-specific mitochondrial toxicity or membrane disruption.[1] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Lines:

-

Methodology:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Incubate 24h for attachment.

-

Treat with compound (0.1 nM to 100 µM, 8-point log dilution).

-

Incubate 48h.

-

Add CellTiter-Glo reagent, shake 2 min, read luminescence.[1]

-

-

Acceptance Criteria:

. If

Phase II: Target Deconvolution (The Core Workflows)[1]

Given the scaffold, we employ a Dual-Path Screening Strategy .

Pathway A: Kinase Profiling (The "Hinge Binder" Hypothesis)

Indazoles are classic ATP-mimetics.[1] We utilize a FRET-based binding assay (e.g., LanthaScreen™) or radiometric filtration (HotSpot™) to assess affinity.[1]

-

Panel Selection: Focus on Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine kinases (SGK1, Aurora).[1]

-

Protocol (Radiometric HotSpot):

-

Hit Definition: >50% inhibition at 10 µM warrants

determination.

Pathway B: GPCR Profiling (The "Serotonin Mimic" Hypothesis)

The 5-OH group is a "pharmacophore anchor" for biogenic amine receptors.[1]

-

Primary Assay: Radioligand Binding (Competition Assay).[1][4]

-

Targets: 5-HT1A, 5-HT2A, 5-HT6.

-

Protocol:

-

Membrane Prep: CHO cells overexpressing human 5-HT6 receptor.[1]

-

Ligand:

-LSD or specific radioligand. -

Competition: Incubate membranes + radioligand + Test Compound (10 µM).

-

Filtration: Harvest on GF/B filters using a cell harvester.

-

Analysis: Calculate % Displacement.

-

-

Significance: High affinity here suggests CNS utility (antipsychotic/antidepressant potential).[1]

Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening 6-Methoxy-1H-indazol-5-ol, branching based on the "Indazole Dual-Nature."

Caption: Decision-tree workflow for deconvolving the pharmacological activity of 6-Methoxy-1H-indazol-5-ol.

Phase III: Early ADMET (Metabolic Stability)[1]

The specific substitution pattern (5-OH, 6-OMe) makes this molecule highly susceptible to Phase II metabolism.[1]

Metabolic Soft Spots[1]

-

Glucuronidation: The 5-hydroxyl group is a prime target for UGT enzymes.[1] Rapid conjugation will lead to high clearance.[1]

-

O-Demethylation: The 6-methoxy group is subject to CYP450 (CYP2D6/3A4) demethylation, revealing a catechol (5,6-dihydroxy) intermediate which can be reactive (quinone formation).[1]

Microsomal Stability Protocol

-

System: Pooled Human Liver Microsomes (HLM).[1]

-

Cofactors: NADPH (for CYPs) and UDPGA (for UGTs - Critical addition for this specific molecule).[1]

-

Procedure:

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

-

PubChem. (n.d.).[1] Compound Summary: 1H-Indazol-5-ol.[1] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link][1]

-

Szewczyk, M., et al. (2025).[1] Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. Retrieved January 31, 2026, from [Link][1]

-

Wacker, D., et al. (2024).[1][3] Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved January 31, 2026, from [Link][1]

-

López-Rodríguez, M. L., et al. (2010).[1][3][4] Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link][1]

-

Finlay, H. J., et al. (2012).[1] Discovery of Indazole-Based I(Kur) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

Sources

- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of 6-Methoxy-1H-indazol-5-ol: A Computational Guide

This guide outlines a rigorous theoretical modeling framework for 6-Methoxy-1H-indazol-5-ol , a specific indazole derivative with significant potential as a kinase inhibitor scaffold and bioisostere in medicinal chemistry.[1]

Executive Summary

6-Methoxy-1H-indazol-5-ol represents a privileged scaffold in drug discovery, combining the hinge-binding capability of the indazole core with the metabolic and electronic modulation of a guaiacol-like (2-methoxyphenol) motif.[1] This guide provides a comprehensive computational protocol to characterize its tautomeric equilibria , electronic structure , and ligand-protein interaction dynamics .[1]

The presence of the 5-hydroxyl and 6-methoxy groups introduces specific intramolecular hydrogen bonding (IMHB) possibilities that significantly perturb the standard indazole electronic distribution. Accurate modeling requires a multi-scale approach, moving from Quantum Mechanical (QM) parameterization to Molecular Mechanics (MM) simulations.[1]

Core Computational Workflow

The following diagram illustrates the critical path for the theoretical characterization of this molecule.

Figure 1: Hierarchical computational workflow for characterizing 6-Methoxy-1H-indazol-5-ol, encompassing QM, solvation, and macromolecular simulation.

Structural Basis & Tautomeric Equilibria

The indazole ring exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2] For 6-Methoxy-1H-indazol-5-ol, this equilibrium is complicated by the rotational freedom of the 5-OH and 6-OMe groups.[1]

Tautomer Stability Analysis

While the 1H-tautomer is generally thermodynamically preferred due to higher aromaticity, the 5-OH group can stabilize the 2H-form or specific rotamers via intramolecular hydrogen bonds.

Protocol:

-

Level of Theory: Perform geometry optimizations using DFT/B3LYP with the 6-311++G(d,p) basis set.[1] This level is sufficient to capture weak intramolecular interactions.[1]

-

Tautomer Generation: Model both 1H and 2H forms.

-

Rotamer Scanning: Perform a relaxed Potential Energy Surface (PES) scan of the O-C-C-O dihedral angle to identify the global minimum.[1]

Hypothesis: The 1H-tautomer with an intramolecular H-bond between the 5-OH (donor) and 6-OMe (acceptor) will be the global minimum.[1]

Tautomerization Pathway

Figure 2: Energy landscape of the annular tautomerism. The 1H form is predicted to be ~3-5 kcal/mol more stable than the 2H form in the gas phase.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic soft spots and binding affinity.[1]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) is expected to be localized on the electron-rich benzene ring (specifically the 5-OH/6-OMe region), while the LUMO (Lowest Unoccupied Molecular Orbital) will likely reside on the pyrazole ring.

Key Descriptors to Calculate:

-

Chemical Hardness (η):

-

Chemical Potential (μ):

-

Electrophilicity Index (ω):

Molecular Electrostatic Potential (MEP)

Generate MEP maps to identify:

-

Nucleophilic regions (Red): The N2 nitrogen (in 1H-form) and the phenolic oxygen.

-

Electrophilic regions (Blue): The NH proton and the phenolic proton.

-

Application: These maps guide the orientation of the ligand in the kinase ATP-binding pocket (hinge region).

Solvation & Pharmacokinetic Profiling

Drug-likeness depends heavily on solvation behavior and membrane permeability.[1]

Solvation Models

Use the SMD (Solvation Model based on Density) for high accuracy in free energy of solvation (

-

Solvents: Water (physiological mimic) and DMSO (assay mimic).[1]

-

Tautomeric Shift: Verify if high-dielectric solvents stabilize the more polar 2H-tautomer (unlikely to flip the equilibrium but may reduce the energy gap).

ADMET Predictions

Quantitative structure-activity relationship (QSAR) models should be run to verify "Rule of 5" compliance.

| Property | Target Value | Predicted Status for 6-Methoxy-1H-indazol-5-ol |

| Molecular Weight | < 500 Da | ~164.16 Da (Pass) |

| LogP | < 5 | ~1.2 - 1.8 (Optimal for oral bioavail.) |

| H-Bond Donors | < 5 | 2 (NH, OH) |

| H-Bond Acceptors | < 10 | 3 (N, O, O) |

| TPSA | < 140 Ų | ~60-70 Ų (High permeability) |

Interaction Modeling (Docking & Dynamics)

Indazoles are classic Type I kinase inhibitors .[1] They typically bind to the hinge region of the kinase domain.

Docking Protocol[1]

-

Target Selection: Use generic kinase models (e.g., CDK2, VEGFR2) or specific targets if known (e.g., PDB: 6FEW for renal cancer targets).[1]

-

Grid Generation: Center the grid on the ATP-binding site.[1]

-

Constraints: Define a pharmacophore constraint for the Hinge Hydrogen Bonds :

-

Software: AutoDock Vina or Glide (Schrödinger).[1]

Molecular Dynamics (MD) Validation

Run a 100 ns MD simulation (GROMACS/AMBER) of the Ligand-Protein complex to validate the stability of the binding mode.

-

Metric: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å over the trajectory.

-

H-Bond Analysis: Monitor the occupancy of the N1-H...Hinge interaction.

References

-

Tautomerism of Indazoles: Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones."[1][4][5] Molecules, 2006, 11(6), 415-420. Link

-

Indazole Docking Studies: Bandaru, C., et al. "Synthesis, molecular docking and DFT studies on novel indazole derivatives."[1][6][7] RSC Advances, 2024.[1] Link

-

Mechanism & Acidity: Dumas, T., et al. "Study of the Addition Mechanism of 1H-Indazole... in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. Link

-

General Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol." Link

Sources

- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Methoxy-1H-indazol-5-ol: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs.[1][2] This technical guide focuses on a specific, yet underexplored, analogue: 6-Methoxy-1H-indazol-5-ol. While direct pharmacological data for this compound is scarce, its structural features, in the context of extensive research on related indazole derivatives, suggest a high probability of valuable biological activity. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to synthesize, characterize, and evaluate the pharmacological relevance of 6-Methoxy-1H-indazol-5-ol, with a particular focus on its potential as a kinase inhibitor.

Introduction: The Indazole Privileged Scaffold and the Opportunity of 6-Methoxy-1H-indazol-5-ol

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[3][4] Its rigid structure and ability to participate in various non-covalent interactions have made it a fertile ground for the development of potent and selective modulators of a wide range of biological targets.[1][5] Notably, indazole derivatives have demonstrated significant success as kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, targeting key kinases in oncology.[1]

The subject of this guide, 6-Methoxy-1H-indazol-5-ol, presents an intriguing opportunity for novel drug discovery. The methoxy and hydroxyl substitutions on the benzene ring are strategically positioned to influence the molecule's electronic properties and hydrogen bonding potential, which are critical for target engagement. The proximity of the hydroxyl and methoxy groups could also allow for intramolecular hydrogen bonding, influencing the compound's conformation and physicochemical properties. This guide provides a comprehensive, experience-driven framework for unlocking the therapeutic potential of this promising molecule.

Physicochemical Properties and Initial Assessment

A preliminary in silico analysis of 6-Methoxy-1H-indazol-5-ol provides initial insights into its drug-like properties.

| Property | Predicted Value | Source |

| Molecular Formula | C8H8N2O2 | - |

| Molecular Weight | 164.16 g/mol | - |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

These predicted properties suggest that 6-Methoxy-1H-indazol-5-ol adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 6-Methoxy-1H-indazol-5-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydrazinyl-3-methoxy-nitrobenzene

-

To a solution of 4-fluoro-3-methoxy-nitrobenzene (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-hydrazinyl-3-methoxy-nitrobenzene.

Step 2: Synthesis of 6-Methoxy-5-nitro-1H-indazole

-

Dissolve 4-hydrazinyl-3-methoxy-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid.

-

Heat the reaction mixture at a temperature that facilitates intramolecular cyclization, typically around 100-120°C, for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 6-methoxy-5-nitro-1H-indazole.

Step 3: Synthesis of 6-Methoxy-1H-indazol-5-amine

-